(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral organic compound characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring. Its molecular formula is CHNO, with a molecular weight of approximately 177.24 g/mol. The compound features a stereogenic center at the carbon atom adjacent to the amino group, making it enantiomerically pure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
The reactivity of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL can be attributed to its functional groups:
These properties make it versatile for further synthetic modifications and applications in various
Research indicates that (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL exhibits significant biological activities. The presence of the amino and hydroxyl groups allows for hydrogen bonding with biological macromolecules, which can influence their activity. The vinyl group may engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities. Studies suggest its potential therapeutic roles, including antimicrobial and anticancer properties, through mechanisms that involve interaction with specific biological targets.
Several methods have been developed for synthesizing (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL:
(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL has a range of applications:
Interaction studies focus on understanding how (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL binds to various biological targets. These studies often employ techniques such as:
Such studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications.
(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL shares structural similarities with several other compounds that possess amino alcohol functionalities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL | CHNO | Vinyl group at the ortho position |
| (1R,2S)-1-Amino-1-(phenyl)propan-2-OL | CHNO | Lacks vinyl substitution; simpler structure |
| (2S,1R)-2-Amino-3-hydroxybutanoic acid | CHNO | Contains both amino and hydroxyl groups but lacks aromatic component |
The uniqueness of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL lies in its specific configuration and functional groups that enable distinct reactivity profiles and biological interactions compared to these similar compounds. Its para-substituted vinyl group on the phenyl ring differentiates it from others that have variations in substitution patterns or lack certain functional groups altogether.